molecular formula C9H9ClINO B8158966 3-Chloro-N-ethyl-5-iodobenzamide

3-Chloro-N-ethyl-5-iodobenzamide

Cat. No.: B8158966
M. Wt: 309.53 g/mol
InChI Key: NWMPSYIVFSAIMZ-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-5-iodobenzamide is a halogenated benzamide derivative with the molecular formula C₉H₈ClINO. Its structure features a benzamide core substituted with chlorine at the 3-position, iodine at the 5-position, and an ethyl group attached to the amide nitrogen. The chlorine and iodine substituents confer distinct electronic and steric properties, influencing its solubility, stability, and reactivity in synthetic pathways.

Properties

IUPAC Name

3-chloro-N-ethyl-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMPSYIVFSAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethyl-5-iodobenzamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form the benzamide structure.

    Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.

    Alkylation: The final step involves the alkylation of the amide nitrogen with an ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Common reagents include nitric acid for nitration, hydrogen gas for reduction, acyl chlorides for acylation, and halogenating agents like chlorine and iodine .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethyl-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

3-Chloro-N-ethyl-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-N-ethyl-5-iodobenzamide with analogous halogenated benzamides and related derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

  • N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide (CAS 425631-51-2) Structure: Chlorine at 2-position, iodine at 5-position, and a bulky 3-acetylphenyl group on the amide nitrogen. Molecular Weight: 399.61 g/mol (vs. 311.53 g/mol for the target compound).
  • 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9) Structure: Incorporates a benzoxazole ring fused with a 3-chlorophenyl group, with chlorine at 2-position and iodine at 5-position. Molecular Weight: 509.12 g/mol.

Halogenation Patterns

  • 5-Chloro-2-iodobenzoic Acid (CAS 23399-77-1)

    • Structure : Chlorine at 5-position , iodine at 2-position , with a carboxylic acid group.
    • Key Differences : The carboxylic acid group increases hydrophilicity and metal-coordination capacity, contrasting with the lipophilic ethylamide group in the target compound .
  • N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide Structure: Fluorine substituents at 5-position (benzamide) and 4-position (phenyl ring), with a cyano group.

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₈ClINO 311.53 Cl (3), I (5), N-ethyl
N-(3-Acetylphenyl)-2-Cl-5-I-benzamide C₁₅H₁₁ClINO₂ 399.61 Cl (2), I (5), N-3-acetylphenyl
2-Cl-N-[2-(3-Cl-phenyl)-benzoxazol-5-yl]-5-I-benzamide C₂₀H₁₁Cl₂IN₂O₂ 509.12 Cl (2, 3'), I (5), benzoxazole core
5-Cl-2-I-benzoic acid C₇H₄ClIO₂ 282.46 Cl (5), I (2), COOH
  • Solubility Trends : Ethyl and acetyl groups in the amide derivatives enhance lipid solubility, whereas carboxylic acid or benzoxazole groups increase polarity.
  • Reactivity : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but steric bulk in acetylphenyl or benzoxazole derivatives may slow kinetics .

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